molecular formula C12H14O B14296423 Benzene, [(1-cyclopenten-1-yloxy)methyl]- CAS No. 113548-17-7

Benzene, [(1-cyclopenten-1-yloxy)methyl]-

Cat. No.: B14296423
CAS No.: 113548-17-7
M. Wt: 174.24 g/mol
InChI Key: DUHFMDXDADIOIZ-UHFFFAOYSA-N
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Description

Benzene, [(1-cyclopenten-1-yloxy)methyl]-: is an organic compound with the molecular formula C11H12O . It consists of a benzene ring substituted with a [(1-cyclopenten-1-yloxy)methyl] group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of the cyclopentenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-cyclopenten-1-yloxy)methyl]- typically involves the reaction of benzyl alcohol with cyclopentene oxide under acidic conditions. The reaction proceeds via the formation of a benzyl cation intermediate, which then reacts with the cyclopentene oxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, [(1-cyclopenten-1-yloxy)methyl]- can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenyl group to a cyclopentyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzene carboxylic acids or ketones.

    Reduction: Formation of cyclopentyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, [(1-cyclopenten-1-yloxy)methyl]- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(1-cyclopenten-1-yloxy)methyl]- involves its interaction with molecular targets through its aromatic and cyclopentenyl groups. The benzene ring can participate in π-π interactions, while the cyclopentenyl group can undergo nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-cyclopenten-1-yl-: Similar structure but lacks the oxygen atom in the substituent group.

    Benzene, (1-methyl-2-cyclopropen-1-yl)-: Contains a cyclopropenyl group instead of a cyclopentenyl group.

Uniqueness

Benzene, [(1-cyclopenten-1-yloxy)methyl]- is unique due to the presence of the oxygen atom in its substituent group, which can significantly influence its reactivity and interactions compared to similar compounds

Properties

CAS No.

113548-17-7

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

cyclopenten-1-yloxymethylbenzene

InChI

InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-8H,4-5,9-10H2

InChI Key

DUHFMDXDADIOIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)OCC2=CC=CC=C2

Origin of Product

United States

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